N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide
Overview
Description
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylhexanamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the butylsulfamoyl group: This can be achieved by reacting butylamine with chlorosulfonic acid to form butylsulfamoyl chloride.
Attachment to the phenyl ring: The butylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-aminophenol, to form N-[4-(butylsulfamoyl)phenyl]amine.
Formation of the ethylhexanamide moiety: The final step involves reacting N-[4-(butylsulfamoyl)phenyl]amine with 2-ethylhexanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethylhexanamide moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide: Similar structure but with a tert-butyl group and a different amide moiety.
4-(N-butylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of an ethylhexanamide moiety.
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the butylsulfamoyl and ethylhexanamide groups allows for versatile interactions with biological targets and chemical reagents, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-4-7-9-15(6-3)18(21)20-16-10-12-17(13-11-16)24(22,23)19-14-8-5-2/h10-13,15,19H,4-9,14H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXGBOVQJWGQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.